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Compound of Interest

Compound Name: 2-Bromobenzaldoxime

Cat. No.: B1276659 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromobenzaldoxime is an organic compound with the chemical formula C₇H₆BrNO. It

belongs to the class of oximes, which are characterized by the C=N-OH functional group. The

presence of a bromine atom on the benzene ring and the oxime group makes it a molecule of

interest for various applications in organic synthesis and potentially in medicinal chemistry. This

technical guide provides a comprehensive overview of the known chemical properties of 2-
bromobenzaldoxime, including its physicochemical characteristics, spectral data, synthesis,

and reactivity. While experimental data for some properties are limited, this guide consolidates

available information and provides context based on the general chemistry of aldoximes.

Physicochemical Properties
The fundamental physicochemical properties of 2-Bromobenzaldoxime are summarized in the

table below. It is important to note that some of these values are calculated predictions and

should be considered as such.
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Property Value Source

Molecular Formula C₇H₆BrNO [1][2]

Molecular Weight 200.03 g/mol [2]

Appearance
White to off-white solid,

Colorless to pale yellow liquid
[1]

Melting Point 90 °C (for the (E)-isomer) [3]

Boiling Point (Calculated) 353.09 °C (626.24 K) [2]

Water Solubility (log₁₀WS) -1.94 (calculated) [2]

Octanol/Water Partition

Coefficient (logP)
2.257 (calculated) [2]

CAS Number 34158-72-0 [1][2]

Solubility Profile:

2-Bromobenzaldoxime is generally described as being soluble in organic solvents.[1] While

specific quantitative solubility data in common laboratory solvents is not readily available in the

literature, its calculated logP value of 2.257 suggests good solubility in moderately polar to

nonpolar organic solvents such as ethanol, methanol, chloroform, and dimethyl sulfoxide

(DMSO). It is expected to have low solubility in water, which is consistent with its calculated

log₁₀WS of -1.94.[2]

Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of 2-
Bromobenzaldoxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 500 MHz):

The following proton NMR data has been reported for what is presumed to be the (E)-isomer of

2-Bromobenzaldoxime:
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δ 11.70 (s, 1H): This singlet corresponds to the acidic proton of the oxime hydroxyl group (-

NOH).

δ 8.32 (s, 1H): This singlet is assigned to the aldimine proton (-CH=N).

δ 7.79-7.81 (q, 1H): Aromatic proton.

δ 7.68 (d, J = 7.5 Hz, 1H): Aromatic proton.

δ 7.42 (t, J = 7.5 Hz, 1H): Aromatic proton.

δ 7.33-7.36 (m, 1H): Aromatic proton.

¹³C NMR:

Experimental ¹³C NMR data for 2-Bromobenzaldoxime is not readily available. However,

based on the known chemical shifts for 2-bromobenzaldehyde and general values for

aldoximes, the following approximate chemical shifts can be predicted:

~148-152 ppm: The carbon of the C=N-OH group.

~120-140 ppm: Aromatic carbons. The carbon bearing the bromine atom would likely appear

in this region, and its chemical shift will be influenced by the halogen's inductive effect.

The chemical shifts of the aromatic carbons will be distinct due to the substitution pattern.

Infrared (IR) Spectroscopy
An experimental IR spectrum for 2-Bromobenzaldoxime is not available in public databases.

However, the characteristic vibrational frequencies for oximes are well-established. The IR

spectrum of 2-Bromobenzaldoxime is expected to exhibit the following key absorption bands:

~3600 cm⁻¹ (O-H stretch): A broad band corresponding to the hydroxyl group of the oxime.

[4]

~1665 cm⁻¹ (C=N stretch): A medium to weak absorption for the carbon-nitrogen double

bond.[4]
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~945 cm⁻¹ (N-O stretch): A characteristic band for the nitrogen-oxygen single bond.[4]

Aromatic C-H and C=C stretching and bending vibrations: In the regions of 3100-3000 cm⁻¹

and 1600-1450 cm⁻¹, respectively.

C-Br stretch: Typically observed in the fingerprint region below 1000 cm⁻¹.

Mass Spectrometry (MS)
While an experimental mass spectrum for 2-Bromobenzaldoxime is not available, the

expected molecular ion peaks and fragmentation pattern can be predicted. Due to the

presence of bromine, the molecular ion will exhibit a characteristic isotopic pattern with two

peaks of nearly equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and

⁸¹Br.

Molecular Ion (M⁺): Peaks are expected at approximately m/z 199 and 201.

Fragmentation: Common fragmentation pathways for aromatic aldoximes include loss of OH

(M-17), loss of H₂O (M-18), and cleavage of the C-C bond adjacent to the aromatic ring. The

presence of the bromine atom will be a key identifier in the resulting fragment ions.

Synthesis and Reactivity
Experimental Protocol for Synthesis of (E)-2-
Bromobenzaldoxime
A detailed experimental protocol for the synthesis of the (E)-isomer of 2-Bromobenzaldoxime
has been reported.[3]

Materials:

2-Bromobenzaldehyde

50% Hydroxylamine solution

Hydrated zinc chloride

Ethyl acetate
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n-Hexane

Silica gel for column chromatography

Procedure:

A mixture of 2-bromobenzaldehyde (1.0 mmol, 184 mg), 50% hydroxylamine (3.0 mmol, 0.18

ml), and hydrated zinc chloride (0.2 mmol) is heated at 100 °C (373 K) for 30 minutes.

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a

mobile phase of ethyl acetate/n-hexane (1:3).

Upon completion, the product is purified by column chromatography on silica gel.

The column is eluted with a mixture of ethyl acetate/n-hexane (1:4).

The pure product is obtained as colorless crystals after recrystallization from ethyl acetate.

The reported yield for this procedure is 90%.[3]

2-Bromobenzaldehyde +
50% Hydroxylamine +
Hydrated Zinc Chloride

Heat at 100°C for 30 min Monitor by TLC
(EtOAc/n-Hexane 1:3)

Column Chromatography
(Silica gel, EtOAc/n-Hexane 1:4)

Reaction Complete Recrystallize from
Ethyl Acetate (E)-2-Bromobenzaldoxime

2-Bromobenzaldoxime 2-Bromobenzamide

 Protonation of
-OH group

H+ Migration of Aryl Group
(anti to -OH)

Loss of H₂O Nitrilium Ion
Intermediate HydrolysisH₂O  

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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